molecular formula C18H17ClN4O B7680421 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide

4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide

Cat. No. B7680421
M. Wt: 340.8 g/mol
InChI Key: HYDJPDJMFQDEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide, also known as CMTEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMTEB belongs to the class of benzamides and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide is not fully understood. However, it has been proposed that 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide exerts its biological activities through the inhibition of various enzymes and receptors. For example, 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. This inhibition may contribute to the potential use of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide in treating neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to exhibit various biochemical and physiological effects. For example, 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to inhibit the growth of various fungal and bacterial strains. 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has also been found to induce cell death in cancer cells. Additionally, 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide in lab experiments is its broad range of biological activities. 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to exhibit antifungal, antibacterial, anticancer, anti-inflammatory, and immunomodulatory properties, making it a versatile compound for various research applications. However, one limitation of using 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide in certain experimental settings.

Future Directions

There are several future directions for the research of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide. One potential area of research is the development of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide-based therapeutics for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide and its potential use in treating autoimmune diseases. Furthermore, the development of more efficient synthesis methods for 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide may enable its use in a wider range of research applications.

Synthesis Methods

The synthesis of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide involves the reaction of 4-chloro-N-methylbenzamide with 1-(4-(1,2,4-triazol-1-yl)phenyl)ethanone in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism and results in the formation of 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide. The synthesis method has been optimized to achieve high yields of pure 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide, making it suitable for various research applications.

Scientific Research Applications

4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antifungal, antibacterial, and anticancer activities. 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide has been found to exhibit anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-13(22(2)18(24)15-3-7-16(19)8-4-15)14-5-9-17(10-6-14)23-12-20-11-21-23/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDJPDJMFQDEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=NC=N2)N(C)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.